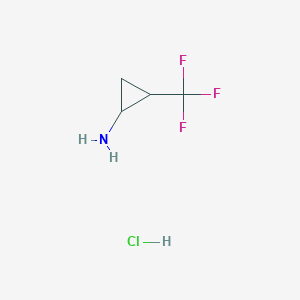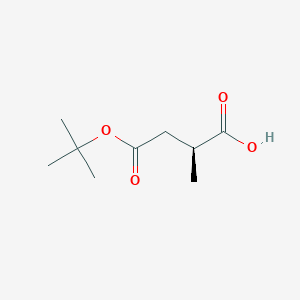
(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid
Übersicht
Beschreibung
“(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid” is a type of tert-butyloxycarbonyl-protected amino acid. These are used in the synthesis of room-temperature ionic liquids, also known as AAILs . They are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
Synthesis Analysis
The synthesis of these compounds involves the use of amino acid ionic liquids (AAILs) for organic synthesis . The synthesis process involves the use of commonly used coupling reagents . In addition, the synthesis of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides has been successfully carried out .Molecular Structure Analysis
The molecular structure of “(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid” is related to the tert-butoxycarbonyl group . This group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .Chemical Reactions Analysis
The chemical reactions involving “(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid” include the formation of C–C, C–O, C–N, and C–S bonds . These reactions are mediated by potassium tertiary butoxide (KOtBu) .Physical And Chemical Properties Analysis
The physical and chemical properties of “(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid” are related to its use in the synthesis of room-temperature ionic liquids . These liquids are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .Wissenschaftliche Forschungsanwendungen
Antioxidative Properties and Metabolic Effects
- Antioxidative Mechanisms : Certain antioxidants, such as 2(3)-tert-butyl-4-hydroxyanisole and ethoxyquin, have been studied for their inhibitory effects on hepatic tumorigenesis in rats fed with ciprofibrate, a peroxisome proliferator. These antioxidants likely exert their protective effects by scavenging active oxygen species, suggesting potential antioxidative applications of structurally related compounds (Rao, Lalwani, Watanabe, & Reddy, 1984).
- Metabolic Pathways : The metabolism of tert-butylhydroquinone (TBHQ) in male Fischer 344 rats has been studied, focusing on the formation of potentially nephrotoxic sulfur-containing metabolites. TBHQ undergoes oxidation and glutathione (GSH) conjugation in vivo, leading to the formation of various metabolites with potential implications for studying the metabolic pathways of related compounds (Peters, Lau, Dulik, Murphy, van Ommen, & van Bladeren, 1996).
Therapeutic and Protective Effects
- Protection Against Toxicity : Studies have explored the protective effects of certain compounds against various forms of toxicity, including the prevention of subarachnoid hemorrhage-induced cerebral vasospasm through the oral administration of endothelin receptor antagonists. This suggests potential therapeutic applications for related compounds in protecting against vascular and neurological disorders (Zuccarello, Soattin, Lewis, Breu, Hallak, & Rapoport, 1996).
- Neuropharmacological Effects : The neuropharmacological effects of various short-chain aliphatic alcohols and fatty acids, including their derivatives, have been assessed, revealing potential applications in treating or studying neurological conditions such as epilepsy and other seizure disorders. This research area might offer insights into the neuropharmacological applications of (S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid and its derivatives (Marcus, Winters, & Hultin, 1976).
Metabolic Applications
- Fatty Acid Metabolism : The synthesis and evaluation of radiotracers for studying myocardial fatty acid metabolism suggest potential applications for related compounds in medical imaging and diagnostics, particularly in assessing heart function and metabolism (Tu, Li, Sharp, Herrero, Dence, Gropler, & Mach, 2010).
Wirkmechanismus
Target of Action
The compound is likely to interact with proteins or enzymes that have a role in chemical transformations .
Mode of Action
The compound, being a derivative of the tert-butyl group, exhibits a unique reactivity pattern . It is involved in the transprotection of tertiary amines to tert-butyloxycarbonyl (Boc) derivatives under exocyclic N–C hydrogenolysis catalyzed by Pd/C . The role of tert-butyloxycarbonyl anhydride (Boc2O) as an additive to effectively promote the exocyclic N–C hydrogenolysis of tertiary amines is significant .
Biochemical Pathways
The compound is likely to be involved in biosynthetic and biodegradation pathways
Result of Action
The compound’s action results in the formation of a transient charged carbamate as the plausible intermediate . This selective transprotection enables the development of a robust stereoselective methodology for the preparation of both enantiomers of 2-azanorbornane-3-exo-carboxylates by highly asymmetric aza-Diels–Alder reactions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(8(11)12)5-7(10)13-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLMNCHJSYDERN-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide](/img/structure/B3110990.png)
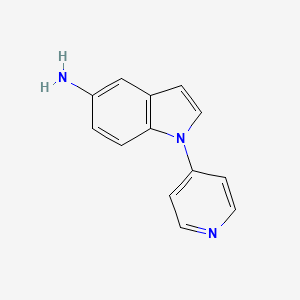
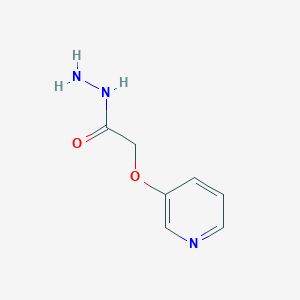
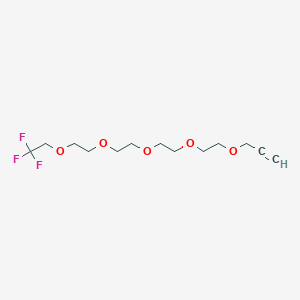
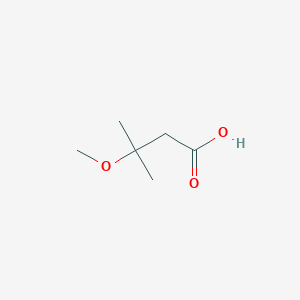
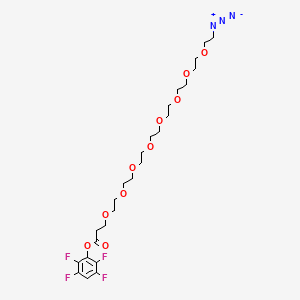


![N-[trans-4-(Aminomethyl)cyclohexyl]-carbamic acid 1,1-dimethylethyl ester hemioxalate](/img/structure/B3111042.png)
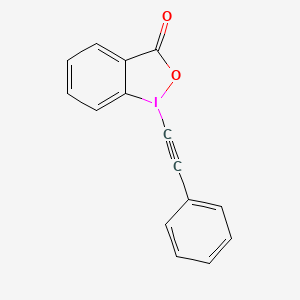
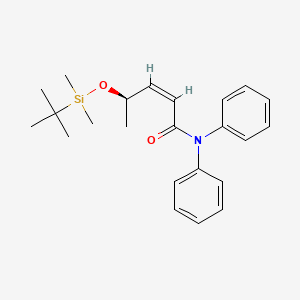

![Tert-butyln-[cis-4-hydroxycyclohex-2-EN-1-YL]carbamate](/img/structure/B3111085.png)
